Cloderm

描述

属性

IUPAC Name |

[2-(9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYZQZLHAIHKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36ClFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860498 | |

| Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Clocortolone Pivalate on Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocortolone pivalate is a mid-potency synthetic corticosteroid utilized for its anti-inflammatory and antipruritic properties in the treatment of various dermatoses.[1][2][3][4] Its therapeutic effects are primarily mediated through its interaction with intracellular glucocorticoid receptors (GR), leading to the modulation of gene expression involved in inflammatory processes.[5][6] This technical guide provides a detailed overview of the core mechanism of action of clocortolone pivalate on inflammatory pathways, including its effects on the glucocorticoid receptor signaling cascade, the inhibition of phospholipase A2, and the suppression of key pro-inflammatory transcription factors and cytokines. While specific quantitative data for clocortolone pivalate is limited in publicly available literature, this guide synthesizes the established mechanisms of corticosteroids to elucidate its function.

Glucocorticoid Receptor Binding and Genomic Actions

The primary mechanism of action of clocortolone pivalate, like other corticosteroids, involves its binding to the cytosolic glucocorticoid receptor (GR).[5][6] This binding event initiates a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[7][8]

Once in the nucleus, the clocortolone pivalate-GR complex can modulate gene expression through two main genomic mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[8][9] A key protein induced via this mechanism is lipocortin-1 (annexin A1) .[10]

-

Transrepression: The clocortolone pivalate-GR complex can interfere with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical drivers of pro-inflammatory gene expression. This interference, or tethering, prevents these factors from binding to their respective DNA response elements, thereby repressing the transcription of pro-inflammatory genes.[11][12]

The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many of the adverse side effects are associated with transactivation.[13]

Key Inflammatory Pathways Modulated by Clocortolone Pivalate

Inhibition of the Phospholipase A2 (PLA2) Pathway

A central mechanism of the anti-inflammatory action of clocortolone pivalate is the inhibition of phospholipase A2 (PLA2).[6] This is an indirect effect mediated by the induction of lipocortin-1.[10] Lipocortin-1 inhibits the activity of PLA2, an enzyme responsible for the hydrolysis of membrane phospholipids to release arachidonic acid.[6][14]

The inhibition of arachidonic acid release is a critical anti-inflammatory step, as arachidonic acid serves as the precursor for the synthesis of a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[6] By blocking the initial step in this cascade, clocortolone pivalate effectively reduces the production of these potent inflammatory mediators.

Suppression of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The transrepression activity of the clocortolone pivalate-GR complex is a key mechanism for suppressing NF-κB signaling.

The activated GR monomer can physically interact with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences. This "tethering" mechanism effectively blocks the transcription of NF-κB-dependent pro-inflammatory genes.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways (including ERK, JNK, and p38) are also involved in regulating inflammation. Glucocorticoids can influence MAPK signaling, although the exact mechanisms are complex and can be cell-type specific. One established mechanism is the induction of MAPK Phosphatase-1 (MKP-1) via GR-mediated transactivation. MKP-1 is a dual-specificity phosphatase that can dephosphorylate and inactivate MAPKs, thereby downregulating inflammatory signaling.

Quantitative Data

Table 1: Potency Classification of Selected Topical Corticosteroids

| Potency Class | Corticosteroid Example |

| Class 1 (Super-potent) | Clobetasol propionate 0.05% |

| Class 2 (High-potency) | Fluocinonide 0.05% |

| Class 3 (High-potency) | Betamethasone dipropionate 0.05% |

| Class 4 (Medium-potency) | Clocortolone pivalate 0.1% |

| Class 5 (Medium-potency) | Triamcinolone acetonide 0.1% |

| Class 6 (Low-potency) | Desonide 0.05% |

| Class 7 (Least-potent) | Hydrocortisone 1% |

Note: This table provides a relative comparison of potency based on the vasoconstrictor assay and clinical efficacy.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of corticosteroids like clocortolone pivalate.

Glucocorticoid Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the glucocorticoid receptor.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing purified recombinant human glucocorticoid receptor, a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red), and serial dilutions of the test compound (clocortolone pivalate).

-

Incubation: Mix the reagents in a microplate and incubate at room temperature to allow binding to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. The binding of the fluorescent ligand to the large GR protein results in a high polarization value. Displacement of the fluorescent ligand by the test compound leads to a decrease in polarization.

-

Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) can be calculated from this curve, and subsequently converted to a Ki (inhibition constant) value.

NF-κB Reporter Gene Assay

This cell-based assay is used to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

References

- 1. A Comprehensive Review of Clocortolone Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clocortolone Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. Clocortolone pivalate: a topical corticosteroid with a unique structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clocortolone - Wikipedia [en.wikipedia.org]

- 5. Clocortolone Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glucocorticoid receptors: finding the middle ground - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimerization of the Glucocorticoid Receptor and Its Importance in (Patho)physiology: A Primer | MDPI [mdpi.com]

- 10. Lipocortin 1: glucocorticoids caught in the act? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Clocortolone Pivalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mechanism of action of clocortolone pivalate, a mid-potency topical corticosteroid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and dermatological research.

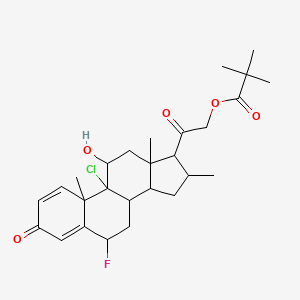

Molecular Structure of Clocortolone Pivalate

Clocortolone pivalate, with the chemical formula C₂₇H₃₆ClFO₅, is a synthetic glucocorticoid characterized by a unique molecular architecture that contributes to its therapeutic efficacy and safety profile.[1] Its IUPAC name is [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate.[2]

The core of the molecule is a pregnane steroid skeleton, which has been systematically modified to enhance its anti-inflammatory properties while potentially minimizing systemic absorption and related side effects. Key structural features include:

-

Halogenation: The presence of a chlorine atom at the C-9 position and a fluorine atom at the C-6α position is a distinctive feature of clocortolone. This di-halogenation pattern is believed to enhance the corticosteroid's potency.

-

Pivalate Ester: The hydroxyl group at the C-21 position is esterified with pivalic acid (trimethylacetic acid), forming a pivalate ester. This bulky ester group increases the lipophilicity of the molecule, which is thought to facilitate its penetration into the skin.

-

Methyl Group: A methyl group is present at the C-16α position.

These structural modifications collectively contribute to the drug's classification as a mid-potency corticosteroid.

Below is a diagram representing the molecular structure of clocortolone pivalate.

Caption: Molecular Structure of Clocortolone Pivalate.

Synthesis of Clocortolone Pivalate

The synthesis of clocortolone pivalate is a multi-step process that begins with the synthesis of the parent compound, clocortolone, followed by its esterification.

Synthesis of Clocortolone

The synthesis of clocortolone from 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione is a key step, as detailed in U.S. Patent 3,729,495.[3] The reaction involves the introduction of a chlorine atom at the C-9 position and a hydroxyl group at the C-11β position.

Reaction Scheme:

6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione + tert-butyl hypochlorite → 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (Clocortolone)

Experimental Protocol (Based on U.S. Patent 3,729,495):

A detailed, step-by-step protocol as outlined in the patent is summarized below:

-

Starting Material: 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione.

-

Reagent: tert-Butyl hypochlorite.

-

Solvent: A suitable inert organic solvent.

-

Procedure: The starting material is dissolved in the solvent and treated with tert-butyl hypochlorite. The reaction introduces a chlorine atom at the 9α position and a hydroxyl group at the 11β position across the C9-C11 double bond.

-

Purification: The resulting clocortolone is isolated and purified using standard techniques such as crystallization.

Synthesis of Clocortolone Pivalate (Esterification)

The final step in the synthesis is the esterification of the C-21 hydroxyl group of clocortolone with pivaloyl chloride to yield clocortolone pivalate. A detailed experimental protocol for this step is provided in patent WO2012011106A1.[4]

Reaction Scheme:

Clocortolone + Pivaloyl Chloride → Clocortolone Pivalate

Experimental Protocol (Based on WO2012011106A1): [4]

-

Reactants:

-

Clocortolone: 9 g (0.022 moles)

-

Pivaloyl Chloride: 5.4 ml (0.044 moles)

-

N,N-Dimethylaminopyridine (DMAP): 13.38 g (0.11 moles)

-

-

Solvent: Methylene Chloride (90 ml)

-

Procedure:

-

Dissolve clocortolone in methylene chloride.

-

Add N,N-Dimethylaminopyridine to the solution.

-

Add pivaloyl chloride to the reaction mixture.

-

Stir the mixture overnight.

-

Wash the reaction mixture with diluted hydrochloric acid and then with water.

-

Separate the organic layer, dry it with sodium sulfate, and evaporate to dryness.

-

-

Purification: The crude product is purified by crystallization from a methanol-methylene chloride mixture.

-

Yield: 8.5 g of clocortolone pivalate was obtained in the described experiment.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of clocortolone pivalate.

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1. Clocortolone Synthesis | 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione | tert-butyl hypochlorite | Clocortolone | Not explicitly stated in available literature | U.S. Patent 3,729,495 |

| 2. Esterification | Clocortolone (9 g) | Pivaloyl Chloride (5.4 ml), DMAP (13.38 g) | Clocortolone Pivalate (8.5 g) | ~88% | WO2012011106A1[4] |

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Clocortolone pivalate exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist.[2] The mechanism of action involves a series of steps that ultimately lead to the modulation of gene expression, resulting in the suppression of the inflammatory response.

The signaling pathway can be summarized as follows:

-

Cellular Entry and Receptor Binding: Being lipophilic, clocortolone pivalate readily penetrates the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm. This receptor is part of a multiprotein complex that includes heat shock proteins (HSPs).

-

Conformational Change and Translocation: Upon ligand binding, the GR undergoes a conformational change, causing the dissociation of the heat shock proteins. This activated ligand-receptor complex then translocates into the nucleus.

-

Gene Regulation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.

-

Anti-inflammatory Effects:

-

Transactivation: The binding of the GR complex to GREs can upregulate the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1. Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the downregulation of genes that code for pro-inflammatory cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.

-

The net effect of these genomic actions is a potent suppression of the inflammatory cascade.

The diagram below illustrates the glucocorticoid receptor signaling pathway.

Caption: Glucocorticoid Receptor Signaling Pathway.

References

- 1. Clocortolone pivalate - Wikipedia [en.wikipedia.org]

- 2. Clocortolone Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clocortolone - Wikipedia [en.wikipedia.org]

- 4. WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]

An In-depth Technical Guide on Clocortolone Pivalate and its Interaction with Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocortolone pivalate is a synthetic glucocorticoid corticosteroid utilized topically for its anti-inflammatory and antipruritic properties.[1] As a member of the corticosteroid class of drugs, its mechanism of action is intrinsically linked to its interaction with glucocorticoid receptors (GR). This technical guide provides a detailed exploration of the binding affinity of clocortolone pivalate to these receptors, contextualized with data from other corticosteroids, and outlines the experimental methodologies used to determine these interactions.

Clocortolone pivalate is classified as a mid-potency topical corticosteroid.[2][3] Its molecular structure, which includes halogenation at positions C-6 and C-9, is thought to enhance its receptor affinity. This is a key factor in its therapeutic efficacy in treating various dermatological conditions.[2]

Glucocorticoid Receptor Binding Affinity: A Comparative Analysis

The binding affinity of a corticosteroid to the glucocorticoid receptor is a critical determinant of its potency. This affinity is often expressed as a relative binding affinity (RBA) compared to a standard glucocorticoid, typically dexamethasone.

For the purpose of comparison, the following table summarizes the relative binding affinities of several common corticosteroids for the glucocorticoid receptor.

| Corticosteroid | Relative Binding Affinity (RBA)* | Potency Class |

| Clocortolone Pivalate | Data Not Available (Qualitatively Mid-Potency) | Mid-Potency |

| Dexamethasone | 100 | High-Potency |

| Fluticasone Propionate | 1800 | High-Potency |

| Mometasone Furoate | 2938 | High-Potency |

| Budesonide | 900 | High-Potency |

| Triamcinolone Acetonide | 233 | Mid-to-High Potency |

| Betamethasone | 55 | Mid-to-High Potency |

| Prednisolone | 5 | Intermediate-Potency |

| Hydrocortisone | 1 | Low-Potency |

*Relative Binding Affinity (RBA) is expressed relative to dexamethasone (RBA = 100). Data is compiled from various sources and methodologies, which can lead to variations in reported values.

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The determination of glucocorticoid receptor binding affinity is typically achieved through in vitro assays. The most common methodologies are radioligand binding assays and fluorescence polarization assays.

Radioligand Competitive Binding Assay

This method quantifies the affinity of a test compound (e.g., clocortolone pivalate) by measuring its ability to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which can then be used to calculate the inhibition constant (Ki), a measure of binding affinity.

Materials:

-

Purified recombinant human glucocorticoid receptor

-

Radiolabeled ligand (e.g., [3H]-dexamethasone)

-

Unlabeled test corticosteroid and reference corticosteroid

-

Assay buffer

-

96-well plates

-

Filter mats

-

Scintillation fluid and counter

Protocol:

-

Preparation of Reagents: A series of dilutions of the unlabeled test compound and a reference standard are prepared in the assay buffer.

-

Assay Setup: In a 96-well plate, the assay buffer, recombinant human GR, and the radiolabeled ligand are added to each well.

-

Competition: The diluted test compound or reference standard is added to the respective wells. Control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled standard) are included.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of the wells are transferred to a filter mat, which traps the receptor-ligand complexes. The filter is then washed to remove any unbound radioligand.

-

Quantification: The filter mat is dried, and scintillation fluid is added. The radioactivity on the filter, corresponding to the amount of bound radiolabeled ligand, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The IC50 value is determined by performing a non-linear regression analysis of the resulting concentration-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Competitive Assay

This assay measures the binding of a fluorescently labeled glucocorticoid to the GR. The binding of the small fluorescent ligand to the much larger receptor protein results in a slower rotation and thus a higher fluorescence polarization. A test compound that competes for binding will displace the fluorescent ligand, leading to a decrease in polarization.

Objective: To determine the IC50 of a test compound by measuring changes in fluorescence polarization.

Materials:

-

Purified recombinant human glucocorticoid receptor

-

Fluorescently labeled glucocorticoid ligand

-

Unlabeled test corticosteroid and reference corticosteroid

-

Assay buffer

-

Black 96-well or 384-well plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Preparation of Reagents: Serial dilutions of the test compound and reference standard are prepared in the assay buffer.

-

Assay Setup: The fluorescently labeled GR ligand and the GR protein are added to the wells of a black microplate.

-

Competition: The diluted test compounds or reference standards are added to the wells.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization of each well is measured using a plate reader.

-

Data Analysis: The change in polarization values is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that causes a half-maximal shift in polarization, is determined from this curve.

Visualizing Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical workflow for a competitive binding assay.

Caption: Glucocorticoid receptor signaling pathway.

Caption: Experimental workflow for a competitive binding assay.

Conclusion

Clocortolone pivalate is an effective mid-potency topical corticosteroid, and its therapeutic action is mediated through its binding to the glucocorticoid receptor. While direct quantitative data on its binding affinity is not extensively documented in the public domain, its classification as a mid-potency agent places it within a well-understood spectrum of corticosteroid activities. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the binding characteristics of clocortolone pivalate and other novel corticosteroids, thereby aiding in the development of new and improved dermatological therapies. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual understanding of these complex processes for professionals in the field of drug discovery and development.

References

- 1. Clocortolone Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Clocortolone Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clocortolone Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

In Vitro Anti-inflammatory Effects of Clocortolone Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocortolone pivalate is a synthetic glucocorticoid ester classified as a mid-potency topical corticosteroid.[1][2] It is widely utilized in dermatology for the management of various inflammatory and pruritic dermatoses due to its favorable benefit-risk profile.[3][4] The anti-inflammatory effects of clocortolone pivalate, like other corticosteroids, are mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and interference with inflammatory signaling cascades.[5][6] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of clocortolone pivalate, focusing on its molecular mechanisms, quantitative data from representative assays, and detailed experimental protocols. While specific quantitative in vitro data for clocortolone pivalate is not extensively available in publicly accessible literature, this guide incorporates representative data from other corticosteroids of similar potency to provide a comparative context for its anti-inflammatory activity.

Core Mechanism of Action

Clocortolone pivalate exerts its anti-inflammatory effects primarily through the glucocorticoid receptor. As a lipophilic molecule, it readily penetrates the cell membrane and binds to the cytosolic GR.[1][7] This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the activated clocortolone pivalate-GR complex into the nucleus.[5]

Once in the nucleus, the complex modulates gene expression through two main pathways:

-

Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.

-

Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[8] This is a crucial mechanism for its anti-inflammatory effects, as NF-κB is a key regulator of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Another significant aspect of its mechanism is the inhibition of phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from cell membranes.[9] By inhibiting PLA2, clocortolone pivalate effectively curtails the production of potent inflammatory mediators such as prostaglandins and leukotrienes.[10]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize key quantitative parameters that are typically evaluated to assess the in vitro anti-inflammatory potency of corticosteroids. Due to the limited availability of specific data for clocortolone pivalate, representative data for other corticosteroids are provided for comparative purposes.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |

| Dexamethasone | 100 | [11] |

| Mometasone Furoate | 2244 | [11] |

| Fluticasone Propionate | 1722 | [11] |

| Budesonide | 866 | [11] |

| Triamcinolone Acetonide | 189 | [11] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production (Representative Data)

| Corticosteroid | Cell Type | Stimulant | Cytokine | IC50 | Reference |

| Dexamethasone | A549 cells | IL-1β | IL-6 | ~1 nM | [12] |

| Prednisolone | C2C12 myoblasts | TNF-α | NF-κB activity | ~10 nM | [13] |

| Methylprednisolone | PBMC & Synoviocyte co-culture | - | IL-17 | > 10 ng/mL | [14] |

| Methylprednisolone | PBMC & Synoviocyte co-culture | - | IL-6 | < 1 ng/mL | [14] |

Table 3: Inhibition of Inflammatory Mediators (Representative Data)

| Corticosteroid | Assay | Substrate/Enzyme | IC50 / % Inhibition | Reference |

| Dexamethasone | Phospholipase A2 Inhibition | Dipalmitoyl phosphatidylcholine | 62% inhibition at 1.7 x 10⁻³ mol/L | [15] |

| Hydrocortisone | Prostaglandin Synthesis Inhibition | Arachidonic Acid | Concentration-dependent inhibition | [10] |

| Indomethacin (NSAID control) | Phospholipase A2 Inhibition | Dipalmitoyl phosphatidylcholine | 90% inhibition at 9.0 x 10⁻³ mol/L | [15] |

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the anti-inflammatory effects of corticosteroids like clocortolone pivalate.

Glucocorticoid Receptor (GR) Binding Assay

Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor.

Methodology:

-

Receptor Source: Recombinant human GR or cytosolic extracts from cells expressing GR.

-

Ligand: A radiolabeled glucocorticoid, typically [³H]-dexamethasone, is used as the tracer.

-

Procedure:

-

A constant concentration of the radiolabeled ligand is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound (e.g., clocortolone pivalate).

-

The incubation is carried out at a low temperature (e.g., 4°C) to reach equilibrium.

-

Bound and unbound radioligand are separated using methods like dextran-coated charcoal adsorption or filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard glucocorticoid like dexamethasone.

NF-κB Reporter Gene Assay

Objective: To quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

Methodology:

-

Cell Line: A human cell line, such as HEK293 or A549, is commonly used.

-

Reporter System: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. A second plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.

-

Procedure:

-

Transfected cells are seeded in multi-well plates.

-

Cells are pre-treated with various concentrations of the test corticosteroid for a defined period (e.g., 1-2 hours).

-

Inflammation is induced by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).

-

After an incubation period (e.g., 6-24 hours), cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer.

-

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition of NF-κB activity by the test compound is calculated relative to the stimulated control, and the IC50 value is determined.

Cytokine Secretion Assay (ELISA)

Objective: To measure the inhibition of pro-inflammatory cytokine secretion from cells.

Methodology:

-

Cell Types: Immune cells such as peripheral blood mononuclear cells (PBMCs), macrophage cell lines (e.g., RAW 264.7), or synoviocytes are suitable.[14][16]

-

Procedure:

-

Cells are cultured in multi-well plates.

-

Cells are pre-treated with different concentrations of the test corticosteroid.

-

Inflammation is stimulated with an appropriate agent, such as lipopolysaccharide (LPS).

-

After incubation, the cell culture supernatant is collected.

-

The concentration of a specific cytokine (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis: A standard curve is generated using recombinant cytokine standards. The concentration of the cytokine in the samples is determined from the standard curve. The percentage of inhibition is calculated, and an IC50 value is determined.

Phospholipase A2 (PLA2) Inhibition Assay

Objective: To assess the inhibitory effect of a compound on PLA2 activity.

Methodology:

-

Enzyme Source: Purified PLA2 from sources like bee venom or recombinant human PLA2.

-

Substrate: A radiolabeled or fluorescently labeled phospholipid substrate (e.g., [¹⁴C]-dipalmitoyl phosphatidylcholine).[15]

-

Procedure:

-

The PLA2 enzyme is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of the phospholipid substrate.

-

The reaction mixture is incubated at an optimal temperature and pH.

-

The reaction is stopped, and the released fatty acid (product) is separated from the unhydrolyzed substrate.

-

The amount of product is quantified by measuring radioactivity or fluorescence.

-

-

Data Analysis: The percentage of inhibition of PLA2 activity is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway of clocortolone pivalate.

NF-κB Inhibition Pathway

Caption: Mechanism of NF-κB inhibition by the clocortolone pivalate-GR complex.

Arachidonic Acid Cascade Inhibition

References

- 1. Clocortolone Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. Topical Corticosteroid Treatment Choice: A Clinical and Practical Discussion of Clocortolone Pivalate Cream - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. Clinical utility of clocortolone pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clocortolone pivalate: a paired comparison clinical trial of a new topical steroid in eczema/atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clocortolone Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Unleashing the Power of Clocortolone Pivalate: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 7. A Comprehensive Review of Clocortolone Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utilization of epidermal phospholipase A2 inhibition to monitor topical steroid action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Prostaglandin Biosynthesis by Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. | Semantic Scholar [semanticscholar.org]

- 12. scienceopen.com [scienceopen.com]

- 13. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of serum phospholipase-A2 in acute pancreatitis by pharmacological agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ir.vistas.ac.in [ir.vistas.ac.in]

The Discovery and Development of Clocortolone Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocortolone pivalate is a mid-potency topical corticosteroid that has been a reliable treatment for various corticosteroid-responsive dermatoses for decades.[1] Its development marked a significant step in the refinement of topical steroid therapy, focusing on optimizing the therapeutic index by enhancing potency while maintaining a favorable safety profile. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of clocortolone pivalate, presenting key data and experimental methodologies for the intended scientific audience.

Discovery and Development Timeline

The journey of clocortolone pivalate from a chemical concept to a clinically approved therapeutic agent involved key milestones in chemical synthesis and regulatory evaluation.

-

1973: The synthesis of clocortolone was first patented by Emanuel Kaspar and Rainer Philippson, with the original assignee being the German pharmaceutical company Schering AG.

-

1977: The brand formulation of clocortolone pivalate 0.1% cream, Cloderm®, received approval from the United States Food and Drug Administration (FDA) for the treatment of corticosteroid-responsive dermatoses.[2] The originator organization at the time of approval is also noted as Promius Pharma LLC.[2]

Structural Development and Synthesis

The chemical structure of clocortolone pivalate is a unique modification of the basic hydrocortisone nucleus, designed to enhance its therapeutic properties.[1] Key structural modifications include:[1][3]

-

Halogenation at C-6 and C-9: The introduction of a fluorine atom at position 6 and a chlorine atom at position 9 enhances the molecule's anti-inflammatory activity and its affinity for the glucocorticoid receptor.[3]

-

Methylation at C-16: The addition of a methyl group at position 16 increases lipophilicity, which improves skin penetration.[3]

-

Pivalate Ester at C-21: The esterification with a pivalate (trimethylacetate) group at position 21 significantly increases the lipophilicity of the molecule, contributing to its potency and duration of action.[1]

These modifications result in a highly lipophilic molecule that readily penetrates the stratum corneum to reach its target receptors in the epidermis and dermis.[3]

Synthesis of Clocortolone Pivalate

While a detailed, step-by-step industrial synthesis protocol is proprietary, the fundamental chemical transformations are outlined in the patent literature. A Chinese patent (CN103524587A) describes a preparation method for clocortolone pivalate derivatives that involves the following key steps starting from a suitable steroid precursor:[4]

-

Methylation: Introduction of the methyl group at the C-16 position.

-

Epoxidation: Formation of an epoxide ring, typically at the 9,11-position.

-

Fluorination: Opening of the epoxide ring with a fluorine source to introduce the 6α-fluoro group.

-

Dehydrogenation: Introduction of the double bond at the 1,2-position in the A-ring.

-

Chlorination: Introduction of the 9α-chloro group.

-

Hydrolysis: Removal of any protecting groups.

-

Esterification: Acylation of the 21-hydroxyl group with pivaloyl chloride or a related reagent to form the final pivalate ester.

Mechanism of Action

Clocortolone pivalate is a potent agonist of the glucocorticoid receptor (GR).[2][5] Its anti-inflammatory, antipruritic, and vasoconstrictive effects are mediated through its interaction with this intracellular receptor.

Signaling Pathway

The mechanism of action of clocortolone pivalate at the cellular level involves the modulation of gene expression. The following Graphviz diagram illustrates the key steps in the glucocorticoid receptor signaling pathway.

Caption: Glucocorticoid receptor signaling pathway of clocortolone pivalate.

Preclinical Pharmacology

In Vitro Studies

Detailed quantitative data from in vitro studies on clocortolone pivalate, such as IC50 values for the inhibition of pro-inflammatory cytokine release or specific glucocorticoid receptor binding affinities, are not extensively reported in publicly available literature. However, the mechanism of action is consistent with other corticosteroids, which have been shown to inhibit the production of inflammatory mediators in various cell-based assays.

A representative experimental workflow for assessing the in vitro anti-inflammatory activity of a topical corticosteroid is depicted below.

Caption: A typical workflow for an in vitro anti-inflammatory assay.[6]

Vasoconstrictor Assay

Experimental Protocol for Vasoconstrictor Assay (General): [8]

-

Subject Selection: Healthy male and non-pregnant, non-lactating female volunteers with normal skin are recruited.

-

Dose Application: The test and reference formulations are applied to designated sites on the forearms of the subjects for a specified duration.

-

Occlusion: In some protocols, the application sites are covered with an occlusive dressing to enhance drug penetration.

-

Assessment: The degree of skin blanching is assessed at various time points after application using a chromameter or by visual scoring on a standardized scale.

-

Data Analysis: The dose-response curve is plotted, and the ED50 (the dose required to produce 50% of the maximal effect) is calculated to compare the potency of different formulations.

Clinical Development

Clocortolone pivalate 0.1% cream has been evaluated in numerous clinical trials for its efficacy and safety in treating a range of corticosteroid-responsive dermatoses.[3][9]

Clinical Efficacy

Atopic Dermatitis/Eczematous Dermatitis: In six parallel, double-blind, placebo-controlled trials involving a total of 209 patients, clocortolone pivalate 0.1% cream applied three times daily for 14 days was significantly more effective than the vehicle. The primary outcome was the physician's global rating of improvement.[3]

| Timepoint | % Patients with Good or Excellent Response (Clocortolone Pivalate 0.1%) | % Patients with Good or Excellent Response (Vehicle) |

| Day 4 | Significantly higher than vehicle | - |

| Day 7 | Significantly higher than vehicle | - |

| Day 14 | Significantly higher than vehicle | - |

Specific percentages were not detailed in the available literature, but statistical significance was noted.[3]

In a paired-comparison, double-blind study of 100 patients with eczema/atopic dermatitis, clocortolone pivalate 0.1% cream was statistically significantly superior to the placebo cream base across all objective and subjective rating parameters.[10]

Psoriasis and Contact Dermatitis: In two controlled clinical trials for psoriasis and contact dermatitis, a significantly greater proportion of patients treated with clocortolone pivalate 0.1% cream achieved a good or excellent response compared to those treated with the vehicle.[3] In psoriasis trials, clocortolone pivalate demonstrated superiority to the vehicle by day 7, with continued improvement at days 14, 21, and 28.[1]

| Indication | % Patients with Good or Excellent Response (Clocortolone Pivalate 0.1%) | % Patients with Good or Excellent Response (Vehicle) |

| Psoriasis | Significantly higher | - |

| Contact Dermatitis | Significantly higher | - |

Specific percentages were not detailed in the available literature.[3]

Pediatric Atopic Dermatitis: A 4-week study in a pediatric population with atopic dermatitis demonstrated that clocortolone pivalate 0.1% cream was generally effective, with rapid improvement observed within the first week of treatment. The study also highlighted that clinical improvement occurred even with suboptimal adherence to the treatment regimen.[11][12] The overall change in the Eczema Area and Severity Index (EASI) was a 47.7% reduction, and there was a 31.6% reduction in the Investigator's Global Assessment (IGA) score.[12]

Safety and Tolerability

Across multiple clinical trials, clocortolone pivalate 0.1% cream has demonstrated a favorable safety profile.[3][9]

-

Adverse Events: The most common adverse events are minor application-site reactions such as dryness, burning, and itching.[3] In the atopic dermatitis trials, dryness and/or skin irritation were reported in 3.4% of patients using clocortolone pivalate, compared to 10.4% in the vehicle group who reported dryness, skin irritation, or secondary infection.[3]

-

Systemic Effects: No systemic adverse events were reported in these trials.[3] A dedicated study on the hypothalamic-pituitary-adrenal (HPA) axis in healthy volunteers under exaggerated conditions (30g applied twice daily for 21 days with whole-body occlusion) showed no evidence of adrenal suppression.[3]

-

Long-term Use: In a study of 27 patients with chronic eczematous disease or psoriasis, treatment for a mean of 116.4 days resulted in no drug-related adverse effects, with the exception of possible mild dryness in one patient. There were no reports of cutaneous atrophy, striae, or hypopigmentation.[3]

Conclusion

The development of clocortolone pivalate represents a successful example of rational drug design in the field of topical corticosteroids. Through strategic chemical modifications of the hydrocortisone scaffold, a mid-potency agent with a favorable efficacy and safety profile was created. Extensive clinical evaluation has confirmed its utility in a variety of inflammatory skin conditions, including atopic dermatitis, psoriasis, and contact dermatitis, in both adult and pediatric populations. Its high lipophilicity allows for effective skin penetration, while its pharmacological properties minimize the risk of systemic side effects. Clocortolone pivalate remains a valuable therapeutic option for the management of corticosteroid-responsive dermatoses.

References

- 1. Clocortolone Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. Unleashing the Power of Clocortolone Pivalate: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 3. A Comprehensive Review of Clocortolone Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103524587A - Clocortolone pivalate derivant and preparation method thereof - Google Patents [patents.google.com]

- 5. Clocortolone Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. gmp-compliance.org [gmp-compliance.org]

- 9. jcadonline.com [jcadonline.com]

- 10. Clocortolone pivalate: a paired comparison clinical trial of a new topical steroid in eczema/atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adherence to clocortolone pivalate cream 0.1% in a pediatric population with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn-uat.mdedge.com [cdn-uat.mdedge.com]

Clocortolone Pivalate: A Technical Examination of its Impact on Pro-inflammatory Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocortolone pivalate, a mid-potency topical corticosteroid, is widely utilized for its anti-inflammatory and immunosuppressive properties in the management of various dermatological conditions.[1][2] A primary mechanism contributing to its therapeutic efficacy is the modulation of cytokine production, particularly the suppression of pro-inflammatory mediators. This technical guide provides an in-depth analysis of the molecular mechanisms by which clocortolone pivalate is understood to exert its effects on pro-inflammatory cytokine synthesis. While specific quantitative in-vitro data for clocortolone pivalate's direct impact on individual cytokine inhibition is not extensively available in public literature, this paper will detail the established pathways for glucocorticoids and present representative experimental protocols for assessing such effects.

Introduction

Inflammatory skin diseases are frequently characterized by the overexpression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). These cytokines play a pivotal role in orchestrating the inflammatory cascade, leading to the clinical manifestations of redness, swelling, and pruritus.[3] Clocortolone pivalate, as a member of the corticosteroid class, directly targets the underlying inflammatory processes by interfering with the production of these key signaling molecules.[4] Its lipophilic nature, enhanced by the pivalate ester group, facilitates penetration into the skin, allowing for effective local action with minimal systemic absorption.[1][5] Understanding the precise molecular interactions of clocortolone pivalate with the cellular machinery responsible for cytokine synthesis is crucial for the strategic development of novel anti-inflammatory therapeutics.

Molecular Mechanism of Action

The anti-inflammatory effects of clocortolone pivalate are primarily mediated through its interaction with the glucocorticoid receptor (GR).[6][7] As a synthetic glucocorticoid, it mimics the action of endogenous cortisol. The mechanism can be broadly categorized into genomic and non-genomic effects, both of which contribute to the downregulation of pro-inflammatory cytokine production.

Genomic Pathway: Transcriptional Regulation

The primary mechanism of action for clocortolone pivalate is through the genomic pathway, which involves the modulation of gene expression.[3]

-

Receptor Binding and Translocation: Upon penetrating the cell membrane, clocortolone pivalate binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. This binding event induces a conformational change in the GR, leading to its dissociation from the complex and translocation into the nucleus.[3]

-

Transrepression: Once in the nucleus, the clocortolone pivalate-GR complex can suppress the transcription of pro-inflammatory genes. It achieves this primarily through two mechanisms:

-

Direct Tethering: The GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are master regulators of inflammatory gene expression, including the genes for TNF-α, IL-1β, and IL-6. By preventing their binding to DNA, the GR complex effectively shuts down the transcription of these cytokine genes.

-

Induction of Inhibitory Proteins: The GR complex can bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription. A key example is the upregulation of IκBα, an inhibitor of NF-κB. Increased levels of IκBα sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.

-

-

Transactivation: The GR complex can also upregulate the expression of anti-inflammatory proteins. One of the most significant is Lipocortin-1 (also known as Annexin A1). Lipocortin-1 inhibits phospholipase A2 (PLA2), a critical enzyme in the arachidonic acid cascade. By inhibiting PLA2, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.[3]

Signaling Pathways

The following diagram illustrates the central role of the Glucocorticoid Receptor in modulating pro-inflammatory signaling pathways.

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantitative Data on Cytokine Inhibition

For the purposes of this guide, the following table presents a hypothetical structure for the presentation of such data, which would be essential for a comprehensive understanding of clocortolone pivalate's anti-inflammatory profile.

| Cytokine | Cell Type | Stimulant | Clocortolone Pivalate Concentration | % Inhibition (Mean ± SD) |

| TNF-α | Human Keratinocytes (HaCaT) | Lipopolysaccharide (LPS) | 10 nM | Data Not Available |

| 100 nM | Data Not Available | |||

| 1 µM | Data Not Available | |||

| IL-1β | Human Dermal Fibroblasts | Poly(I:C) | 10 nM | Data Not Available |

| 100 nM | Data Not Available | |||

| 1 µM | Data Not available | |||

| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | 10 nM | Data Not Available |

| 100 nM | Data Not Available | |||

| 1 µM | Data Not Available |

Experimental Protocols

The following are detailed, representative methodologies for key experiments that would be conducted to elucidate the effect of clocortolone pivalate on pro-inflammatory cytokine production. These protocols are based on standard practices for testing corticosteroids in vitro.

In-Vitro Cytokine Inhibition Assay in Human Keratinocytes

This protocol describes a method to assess the ability of clocortolone pivalate to inhibit the production of TNF-α in response to an inflammatory stimulus in a human keratinocyte cell line.

4.1.1. Experimental Workflow

Caption: Workflow for Cytokine Inhibition Assay.

4.1.2. Detailed Methodology

-

Cell Culture:

-

Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of clocortolone pivalate (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO).

-

Cells are pre-incubated with the compound for 1 hour.

-

-

Stimulation:

-

Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation is also included.

-

-

Incubation:

-

The plates are incubated for 24 hours at 37°C.

-

-

Supernatant Collection:

-

After incubation, the culture supernatants are collected and centrifuged to remove any cellular debris.

-

-

Cytokine Quantification:

-

The concentration of TNF-α in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of TNF-α inhibition is calculated for each concentration of clocortolone pivalate relative to the LPS-stimulated control.

-

NF-κB Activation Assay

This protocol outlines a method to determine if clocortolone pivalate inhibits the activation of the NF-κB signaling pathway.

4.2.1. Experimental Workflow

Caption: NF-κB Activation Assay Workflow.

4.2.2. Detailed Methodology

-

Cell Culture and Treatment:

-

HaCaT cells are cultured and treated with clocortolone pivalate as described in section 4.1.2.

-

-

Stimulation:

-

Cells are stimulated with TNF-α (10 ng/mL) for 30 minutes to activate the NF-κB pathway.

-

-

Nuclear and Cytoplasmic Extraction:

-

Following stimulation, cells are washed with ice-cold PBS, and nuclear and cytoplasmic extracts are prepared using a commercial extraction kit.

-

-

Western Blot Analysis:

-

Protein concentrations of the extracts are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against the p65 subunit of NF-κB and IκBα.

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

-

Data Analysis:

-

The levels of p65 in the nuclear fraction and IκBα in the cytoplasmic fraction are quantified and normalized to a loading control (e.g., Lamin B1 for nuclear extracts and GAPDH for cytoplasmic extracts). A decrease in nuclear p65 and an increase in cytoplasmic IκBα in the clocortolone pivalate-treated groups would indicate inhibition of NF-κB activation.

-

Conclusion

Clocortolone pivalate exerts its anti-inflammatory effects through the well-established glucocorticoid receptor-mediated genomic pathway. This leads to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory proteins such as Lipocortin-1. The net result is a potent suppression of pro-inflammatory cytokine production, which is central to its therapeutic efficacy in inflammatory dermatoses. While specific quantitative data on the in-vitro inhibition of cytokines by clocortolone pivalate is not widely published, the representative experimental protocols provided in this guide offer a framework for the scientific investigation of these effects. Further research to quantify the precise inhibitory profile of clocortolone pivalate on a range of pro-inflammatory cytokines would provide valuable insights for the drug development community and aid in the refinement of topical anti-inflammatory therapies.

References

- 1. A Comprehensive Review of Clocortolone Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clocortolone pivalate [drugcentral.org]

- 3. What is the mechanism of Clocortolone Pivalate? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. Clocortolone Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 6. Unleashing the Power of Clocortolone Pivalate: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 7. Clocortolone Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibition of Phospholipase A2 by Clocortolone Pivalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocortolone pivalate, a mid-potency topical corticosteroid, exerts its anti-inflammatory effects through multiple pathways, a cornerstone of which is the inhibition of the phospholipase A2 (PLA2) enzyme. This inhibition curtails the production of potent inflammatory mediators, including prostaglandins and leukotrienes. This technical guide delineates the mechanisms of PLA2 inhibition by clocortolone pivalate, focusing on the indirect pathways involving the induction of inhibitory proteins and the suppression of PLA2 gene expression. While direct enzymatic inhibition data for clocortolone pivalate is not the primary mechanism, this guide provides quantitative data from a representative corticosteroid, dexamethasone, to illustrate the inhibitory potential of this drug class. Detailed experimental protocols for assessing the indirect inhibition of PLA2 are also provided, along with visual representations of the key signaling pathways and experimental workflows.

Introduction to Clocortolone Pivalate and Phospholipase A2

Clocortolone pivalate is a synthetic glucocorticoid used topically to treat a variety of inflammatory skin conditions.[1][2] Its therapeutic efficacy is largely attributed to its anti-inflammatory, antipruritic, and vasoconstrictive properties.[3] A key enzyme in the inflammatory cascade is phospholipase A2 (PLA2). PLA2 catalyzes the hydrolysis of the sn-2 ester bond of membrane phospholipids, releasing arachidonic acid.[4] Arachidonic acid is the precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[5] Therefore, the inhibition of PLA2 is a critical target for anti-inflammatory therapies.[4]

Mechanism of Phospholipase A2 Inhibition by Clocortolone Pivalate

The inhibition of PLA2 by clocortolone pivalate, and glucocorticoids in general, is not primarily through direct binding to the enzyme. Instead, it is a multi-faceted, indirect process involving the modulation of gene expression.[6][7]

Induction of Lipocortins (Annexins)

Upon entering a target cell, clocortolone pivalate binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and upregulates the transcription of PLA2 inhibitory proteins known as lipocortins, particularly lipocortin-1 (also known as annexin A1).[6][8] These proteins are thought to inhibit PLA2 activity, thereby reducing the release of arachidonic acid.[6]

Suppression of Phospholipase A2 Gene Expression

Glucocorticoids have been shown to suppress the expression of PLA2 at both the transcriptional and post-transcriptional levels.[9][10] This leads to a decrease in the cellular concentration of the PLA2 enzyme, further contributing to the reduction in inflammatory mediator production. Studies have demonstrated that glucocorticoids can repress basal and cytokine-stimulated PLA2 messenger RNA (mRNA) expression.[10]

Quantitative Data on Phospholipase A2 Inhibition by Corticosteroids

As the primary mechanism of PLA2 inhibition by clocortolone pivalate is indirect, direct IC50 values are not typically reported. However, the effects of corticosteroids on PLA2 activity and expression in cellular systems have been quantified. The following table summarizes representative data for the corticosteroid dexamethasone, illustrating the inhibitory effects that are characteristic of this drug class.

| Corticosteroid | Cell Type | Assay Type | Effect | Reference |

| Dexamethasone | Rat Intestinal Epithelial Cells | Northern Analysis | 75% repression of basal cPLA2 mRNA expression. | [10] |

| Dexamethasone | Rat Cultured Smooth Muscle Cells | Protein Blotting/Activity Assay | Almost complete blockage of forskolin-induced and TNF-induced PLA2 release at 10 nM and 100 nM, respectively. | [9] |

| Dexamethasone | Rat Ovarian Dispersates | Solution Hybridization/RNAse Protection Assay | 5-fold decrease in basal steady-state levels of sPLA2 transcripts. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the indirect inhibition of PLA2 by a corticosteroid like clocortolone pivalate.

Arachidonic Acid Release Assay

This assay measures the activity of PLA2 by quantifying the release of radiolabeled arachidonic acid from cell membranes.[12][13][14]

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

[³H]Arachidonic acid

-

Clocortolone pivalate

-

Inflammatory stimulus (e.g., lipopolysaccharide [LPS] or a cytokine)

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Cell Culture and Labeling:

-

Plate target cells (e.g., macrophages, fibroblasts) in a 24-well plate and grow to near confluence.

-

Label the cells by incubating with [³H]arachidonic acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.

-

Wash the cells three times with PBS to remove unincorporated [³H]arachidonic acid.

-

-

Corticosteroid Treatment:

-

Pre-incubate the labeled cells with varying concentrations of clocortolone pivalate (or vehicle control) in serum-free medium for a specified time (e.g., 4-24 hours).

-

-

Stimulation and Measurement:

-

Induce PLA2 activity by adding an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the medium and incubate for a defined period (e.g., 1-4 hours).

-

Collect the supernatant.

-

Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of arachidonic acid release as: (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) x 100.

-

Compare the release in clocortolone pivalate-treated cells to the vehicle-treated control.

-

Western Blot for Phospholipase A2 Expression

This protocol details the quantification of PLA2 protein levels in cells following corticosteroid treatment.[15][16][17][18]

Materials:

-

Cell culture reagents

-

Clocortolone pivalate

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PLA2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Culture cells and treat with clocortolone pivalate as described in the arachidonic acid release assay.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PLA2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

RT-PCR for Phospholipase A2 mRNA Expression

This protocol is for quantifying the relative levels of PLA2 mRNA in response to corticosteroid treatment.[19][20][21]

Materials:

-

Cell culture reagents

-

Clocortolone pivalate

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for PLA2 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Cell Culture and Treatment:

-

Culture cells and treat with clocortolone pivalate as described previously.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

-

Quantitative PCR (qPCR):

-

Set up the qPCR reaction with the qPCR master mix, primers for PLA2 or the housekeeping gene, and the synthesized cDNA.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both PLA2 and the housekeeping gene in each sample.

-

Calculate the relative expression of PLA2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Visualizations

Signaling Pathway of Glucocorticoid-Mediated PLA2 Inhibition

Caption: Glucocorticoid signaling pathway for PLA2 inhibition.

Experimental Workflow for Assessing PLA2 Inhibition

Caption: Workflow for assessing corticosteroid-mediated PLA2 inhibition.

References

- 1. jcadonline.com [jcadonline.com]

- 2. Clocortolone Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. Clocortolone - Wikipedia [en.wikipedia.org]

- 4. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel inhibitor of phospholipase A2 with topical anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Articles [globalrx.com]

- 7. Glucocorticoid deficiency increases phospholipase A2 activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of lipocortin 1 by topical steroid in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoids suppress group II phospholipase A2 production by blocking mRNA synthesis and post-transcriptional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cytoplasmic phospholipase A2 expression by glucocorticoids in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucocorticoids suppress basal (but not interleukin-1-supported) ovarian phospholipase A2 activity: evidence for glucocorticoid receptor-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proliferation-dependent changes in release of arachidonic acid from endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 17. Western blot [protocols.io]

- 18. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. Expression of mRNA for phospholipase A2, cyclooxygenases, and lipoxygenases in cultured human umbilical vascular endothelial and smooth muscle cells and in biopsies from umbilical arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. karger.com [karger.com]

Clocortolone Pivalate's Impact on Immune Cell Migration and Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocortolone pivalate, a mid-potency topical corticosteroid, exerts significant anti-inflammatory and immunosuppressive effects. This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its impact on the migration and activity of key immune cells. While specific quantitative in vitro data for clocortolone pivalate is limited in publicly available literature, this document synthesizes the well-established mechanisms of corticosteroids and provides representative data from other mid-potency corticosteroids to elucidate its expected pharmacological profile. This guide also details relevant experimental protocols for assessing the immunomodulatory effects of topical corticosteroids and visualizes the key signaling pathways involved.

Introduction to Clocortolone Pivalate

Clocortolone pivalate is a synthetic glucocorticoid used topically to treat a variety of inflammatory and pruritic dermatoses, such as eczema and psoriasis.[1][2] Its efficacy stems from its ability to modulate the local immune response, thereby reducing inflammation and alleviating symptoms.[3][4] Like other corticosteroids, its primary mechanism involves binding to intracellular glucocorticoid receptors (GR), which then act as ligand-activated transcription factors to alter the expression of genes involved in inflammation and immunity.[5]

Core Mechanism of Action: Modulation of Immune Cell Function

Clocortolone pivalate's therapeutic effects are a direct consequence of its influence on various immune cells. The binding of clocortolone pivalate to the glucocorticoid receptor initiates a cascade of events that ultimately suppress the inflammatory response.

Inhibition of Immune Cell Migration

A hallmark of inflammation is the recruitment of leukocytes, including neutrophils, lymphocytes, and macrophages, from the bloodstream to the site of inflammation. Corticosteroids, including clocortolone pivalate, effectively inhibit this migration.[5] This is achieved through several mechanisms:

-

Downregulation of Adhesion Molecules: Corticosteroids can suppress the expression of adhesion molecules on both endothelial cells and leukocytes, which are crucial for the initial steps of cell tethering and rolling along the blood vessel wall.

-

Inhibition of Chemokine Production: By inhibiting the synthesis and release of chemokines (chemoattractant cytokines), corticosteroids reduce the chemical gradient that directs immune cells to the inflammatory site.

Suppression of Immune Cell Activity

Beyond inhibiting their migration, clocortolone pivalate also modulates the activity of immune cells that have reached the tissue.

-

T-Lymphocytes: Corticosteroids can suppress the proliferation of T-lymphocytes and induce their apoptosis, thereby dampening the adaptive immune response.[3] They also inhibit the production of key T-cell cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

-

Macrophages: Corticosteroids can influence macrophage polarization, generally promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. They also inhibit the production of pro-inflammatory cytokines by macrophages, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

-

Neutrophils: The function of neutrophils, including their degranulation and release of inflammatory mediators, is also suppressed by corticosteroids.

Quantitative Data on Corticosteroid Effects (Representative Data)

Due to the limited availability of specific quantitative data for clocortolone pivalate, the following tables summarize data from other corticosteroids to provide a representative understanding of the expected potency.

Table 1: IC50 Values for Cytokine Inhibition by Mometasone Furoate (a potent corticosteroid)

| Cytokine | IC50 (nM) | Cell Type | Stimulant | Reference |

| IL-1 | 0.05 | Murine Peritoneal Macrophages | LPS | [7][8] |

| IL-6 | 0.15 | WEHI-265.1 (murine myelomonocytic leukemia) | LPS | [7][8] |

| TNF-α | 0.25 | WEHI-265.1 (murine myelomonocytic leukemia) | LPS | [7][8] |

Table 2: Inhibition of Leukocyte Function by Various Corticosteroids

| Corticosteroid | Assay | Effect | Reference |

| Hydrocortisone | Neutrophil Chemotaxis | Direct inhibition observed at 5-12.5 µg/ml | [6] |

| Betamethasone Valerate | Glucocorticoid Receptor Binding (human epidermis) | IC50 of 5 nM | [9][10] |